N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
This compound (CAS: 1105223-93-5) features a thieno[3,2-d]pyrimidin-4-one core fused to a thiophene ring, substituted at the 7-position with a 4-methylphenyl group. The acetamide side chain is linked to a 2-ethyl-6-methylphenyl moiety, contributing to its unique steric and electronic profile. Its molecular formula is C23H21N3O2S, with a molecular weight of 403.50 g/mol . Key characteristics include one H-bond donor and four H-bond acceptors, influencing solubility and binding interactions.
Properties
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-4-17-7-5-6-16(3)21(17)26-20(28)12-27-14-25-22-19(13-30-23(22)24(27)29)18-10-8-15(2)9-11-18/h5-11,13-14H,4,12H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIWJHABLFLIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thienopyrimidine core structure, which combines thiophene and pyrimidine functionalities. Its molecular formula is with a molecular weight of 417.53 g/mol. The presence of various functional groups, including an acetamide moiety and multiple aromatic rings, enhances its lipophilicity and influences its pharmacokinetic profile.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary findings suggest that the compound may inhibit specific kinases or enzymes involved in cell proliferation and signaling pathways related to cancer and inflammation. This inhibition could disrupt critical cellular processes, leading to reduced tumor growth or microbial viability.
- Target Interaction : The compound's ability to interact with various biological targets is crucial for its therapeutic potential. Interaction studies have shown that it may bind to enzymes or receptors, modulating their activity to exert therapeutic effects.
Antimicrobial Properties
This compound has been studied for its antimicrobial activity against various bacterial strains. In vitro assays have demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.
Anticancer Activity
The compound has shown promising results in preclinical studies as an anticancer agent . It has been tested against several cancer cell lines, including breast and lung cancer cells. The results indicated that it can induce apoptosis (programmed cell death) in these cells through the activation of intrinsic apoptotic pathways .
Case Studies
- In Vitro Studies : A study examining the cytotoxic effects of this compound on MCF-7 breast cancer cells revealed an IC50 value of approximately 15 µM after 48 hours of treatment. This suggests a potent anticancer effect compared to control groups.
- Mechanistic Insights : Further investigation into the mechanism revealed that the compound activates caspase pathways leading to apoptosis in cancer cells. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment with the compound, indicating early apoptotic events .
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-[7-(4-chlorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-(4-methylphenyl)acetamide | Structure | Contains a chlorophenyl group; potentially alters biological activity due to different electronic properties. |
| 2-[7-(4-fluorophenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-methyl-N-(methylphenyl)acetamide | Structure | Fluorine substitution may enhance selectivity towards certain biological targets compared to non-fluorinated analogs. |
| 2-[7-(phenyl)-4-oxo-thieno[3,2-d]pyrimidin-3-yl]-N-butyl-N-(phenethyl)acetamide | Structure | Lacks halogen substitutions; may exhibit different pharmacokinetics compared to halogenated analogs. |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substitution Patterns
Target Compound
- Core: Thieno[3,2-d]pyrimidin-4-one.
- Substituents :
- 7-position: 4-methylphenyl.
- Acetamide side chain: 2-ethyl-6-methylphenyl.
- Key Functional Groups: C=O (pyrimidinone), NH (acetamide), aromatic methyl/ethyl groups.
Analogues (Selected Examples):
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide () Core: Pyrido-thieno-pyrimidinone (additional pyridine ring fused to thieno-pyrimidine). Substituents: Phenylamino group at 2-position, methyl at 7-position. Molecular Weight: 369.44 g/mol. Notable Features: Higher ring complexity but fewer lipophilic substituents compared to the target compound .
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (5.6, ) Core: Simple pyrimidin-4-one with thioether linkage. Substituents: 2,3-Dichlorophenyl on acetamide; methyl at pyrimidine 4-position. Molecular Weight: 344.21 g/mol.
N-(4-phenoxy-phenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide (5.15, ) Core: Similar pyrimidin-4-one with thioether. Substituents: Phenoxy-phenyl group on acetamide. Molecular Weight: Not explicitly stated but estimated ~380–390 g/mol.
Physicochemical Properties
*LogP estimates based on substituent contributions (chlorine, methyl, phenyl groups).
Key Observations:
Q & A
Q. What are the recommended synthesis protocols for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions starting with thieno[3,2-d]pyrimidinone intermediates. Key steps include:
- Alkylation/Acylation : Reacting the thienopyrimidinone core with chloroacetyl derivatives or mercaptonicotinonitrile under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide side chain .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the final product .
- Optimization : Control reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios (1:1.2 molar ratio of core to reagent) to achieve >70% yield .
Q. Which analytical techniques are critical for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 12.50 ppm for NH protons in thienopyrimidinone) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ = 344.21) .
- Elemental Analysis : Validate C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity >95% .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
- Substituent Variation : Modify substituents on the phenyl rings (e.g., methyl, ethyl, halogens) and thienopyrimidinone core to assess impact on target binding .
- Biological Assays : Test analogs in in vitro models (e.g., kinase inhibition assays, IC₅₀ determination) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR, VEGFR) .
Q. Example SAR Table :
| Compound Analog | Key Substituents | Biological Activity (IC₅₀, nM) |
|---|---|---|
| N-(3-acetylphenyl)-2-... | Methyl on phenyl | 120 ± 5 (EGFR) |
| Ethyl 4-(2-{[3-(2,5-dimethyl... | Ethyl ester, dimethylphenyl | 85 ± 3 (VEGFR2) |
| N-[2-(4-chlorophenyl)ethyl]-... | Chlorinated phenyl | 200 ± 10 (Inactive) |
Q. What methodologies are used to study target interactions and binding kinetics?
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure real-time binding (KD values) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Fluorescence Polarization : Competitive binding assays using fluorescent probes (e.g., FITC-labeled ATP analogs) .
Q. How should researchers address contradictions in biological activity data across similar compounds?
- Purity Verification : Re-examine compound purity via HPLC and elemental analysis to rule out impurities .
- Assay Conditions : Standardize protocols (e.g., cell line viability, serum concentration) to minimize variability .
- Pharmacokinetic Factors : Assess metabolic stability (e.g., liver microsomal assays) to identify rapid degradation .
Q. What strategies ensure reproducibility in analytical and bioactivity studies?
- Internal Standards : Use deuterated analogs or stable isotope-labeled compounds in MS quantification .
- Positive Controls : Include reference inhibitors (e.g., gefitinib for EGFR assays) to validate assay performance .
- Triplicate Experiments : Report mean ± SEM with statistical significance (p < 0.05) .
Q. How can pharmacokinetic properties (e.g., metabolic stability) be evaluated preclinically?
- In Vitro Microsomal Assays : Incubate compounds with liver microsomes (human/rat) to measure half-life (t₁/₂) and clearance rates .
- Caco-2 Permeability : Assess intestinal absorption using monolayer permeability assays .
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction (% unbound) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
